What are the properties of Fmoc-alpha-methyl-D-phenylalanine
What are the properties of Fmoc-alpha-methyl-D-phenylalanine
An In-depth Technical Guide to Fmoc-α-methyl-D-phenylalanine
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-α-methyl-D-phenylalanine (Fmoc-α-methyl-D-phenylalanine) is a non-canonical amino acid derivative crucial for advanced peptide synthesis and drug development.[1] It incorporates two key structural modifications that impart significant advantages over its natural counterpart. The first is the Fmoc (9-fluorenylmethoxycarbonyl) group, a base-labile protecting group for the α-amino function, which is fundamental to modern Solid-Phase Peptide Synthesis (SPPS).[1][2] The second is the α-methyl group on the backbone, which provides steric hindrance. This methylation significantly increases the resulting peptide's resistance to enzymatic degradation and enhances its thermal and chemical stability. Furthermore, the D-chiral configuration provides additional, potent resistance to proteases, which are stereospecific for L-amino acids.[3] These features make Fmoc-α-methyl-D-phenylalanine an invaluable building block for developing peptide-based therapeutics with improved pharmacokinetic profiles, such as longer in-vivo half-lives and enhanced bioavailability.
Core Properties of Fmoc-α-methyl-D-phenylalanine
The physicochemical properties of Fmoc-α-methyl-D-phenylalanine are summarized below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid | |
| Synonyms | Fmoc-a-Me-D-Phe-OH, Fmoc-(R)-2-amino-2-methyl-3-phenylpropanoic acid, Fmoc-α-methyl-D-phenylalanine | [1][4] |
| CAS Number | 152436-04-9 | [1][4] |
| Molecular Formula | C₂₅H₂₃NO₄ | [1][4] |
| Molecular Weight | 401.46 g/mol | [1] |
| Appearance | White powder or solid | [1] |
| Purity | Typically ≥ 95-99.5% (as determined by HPLC) | [1] |
| Density | 1.256 g/cm³ | [5] |
| Boiling Point | 621.214 °C at 760 mmHg | [5] |
| Flash Point | 329.498 °C | [5] |
| Storage Conditions | 0 - 8 °C, sealed in a dry environment | [1] |
| InChI Key | KLBKBAAOPOXFSK-RUZDIDTESA-N |
Applications in Research and Drug Development
Fmoc-α-methyl-D-phenylalanine is not merely a protected amino acid; it is a strategic tool for enhancing the therapeutic potential of peptides.
-
Peptide Synthesis: It serves as a fundamental building block in SPPS for creating complex peptides.[1] The Fmoc group is stable under acidic conditions but is readily removed by a mild base (e.g., piperidine), allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.[1][2]
-
Drug Development: The unique structural features of this compound are highly valuable in pharmaceutical design. Peptides incorporating this residue exhibit enhanced stability against proteases, a critical factor for improving a drug's half-life in the body.[6] This increased stability makes it a preferred choice for developing novel peptide-based therapeutics.[1]
-
Protein Engineering and Neuroscience: Researchers utilize this compound to modify proteins, improving their stability and function for biotechnological applications.[1] It is also employed in neuroscience to synthesize neuropeptides for studies on neurological functions and potential treatments for related disorders.[1]
-
Bioconjugation: The compound facilitates the linking of peptides to other molecules, such as antibodies or small-molecule drugs, to create targeted therapeutic systems.[1][7]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the title compound and its incorporation into a peptide chain.
Synthesis of Fmoc-α-methyl-D-phenylalanine
This protocol describes a standard procedure for the N-terminal protection of α-methyl-D-phenylalanine using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under Schotten-Baumann conditions.[8]
Materials:
-
α-Methyl-D-phenylalanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Hydrochloric Acid (1M HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve α-methyl-D-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water can be used as the solvent system. Stir until the amino acid is fully dissolved.[8]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approx. 1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[8]
-
Reaction: Allow the mixture to warm slowly to room temperature and continue stirring overnight (8-12 hours).[8]
-
Work-up:
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 1M HCl. The Fmoc-α-methyl-D-phenylalanine product will precipitate as a white solid.[8]
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.
-
Dry the crude product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield a pure white crystalline solid.[8]
-
Incorporation into Peptides via Fmoc-SPPS
This protocol outlines a single cycle for adding an Fmoc-protected amino acid, such as Fmoc-α-methyl-D-phenylalanine, to a growing peptide chain on a solid support resin.
Materials:
-
Peptide-resin (with a free N-terminal Fmoc group)
-
20% Piperidine in Dimethylformamide (DMF) (Deprotection solution)
-
Fmoc-α-methyl-D-phenylalanine
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
DMF (Washing solvent)
-
Dichloromethane (DCM) (Washing solvent)
-
Optional: Acetic anhydride/Pyridine in DMF (Capping solution)
Procedure:
-
Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes to cleave the N-terminal Fmoc group.
-
Drain and repeat the piperidine treatment for another 10-15 minutes. The release of the fluorenyl group can be monitored by UV absorbance.[9]
-
-
Washing: Thoroughly wash the resin with DMF (5-6 times) followed by DCM (2-3 times) and then DMF (2-3 times) to remove all traces of piperidine.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, pre-activate Fmoc-α-methyl-D-phenylalanine (3-5 equivalents) with the coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for several minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 15-20 minutes. Follow with a DMF wash.
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Biological Context: A Target for Modified Peptides
While Fmoc-α-methyl-D-phenylalanine is a synthetic building block, the peptides derived from it are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs).[3] GPCRs are a large family of cell surface receptors involved in numerous physiological processes, making them common targets for peptide-based drugs. The incorporation of modified amino acids can enhance the binding affinity, selectivity, and stability of a peptide ligand designed to modulate GPCR signaling.[3]
A generalized workflow for developing a peptide-based drug candidate using this amino acid would involve design, synthesis, and a series of in-vitro and in-vivo assays to confirm its activity and therapeutic potential.
Conclusion
Fmoc-α-methyl-D-phenylalanine is a highly specialized and powerful building block in the field of peptide chemistry. Its unique combination of a D-configuration and an α-methyl group provides a dual mechanism for enhancing peptide stability against enzymatic degradation. This, coupled with the versatility of Fmoc-based synthesis, allows researchers and drug developers to create novel peptides with superior pharmacokinetic properties, paving the way for the next generation of peptide-based therapeutics.[1][6] The detailed protocols and workflows provided herein serve as a comprehensive guide for the effective utilization of this valuable compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Fmoc-N-α-methyl-D-Phenylalanine, CAS No. 152436-04-9 - iChemical [ichemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
